molecular formula C18H8N4O8 B15015202 6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B15015202
M. Wt: 408.3 g/mol
InChI Key: UDGKIJISZFDPJE-UHFFFAOYSA-N
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Description

6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of multiple nitro groups, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the nitration of a precursor isoquinoline compound. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the aromatic ring system. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized nitro derivatives or nitroso compounds.

Scientific Research Applications

6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity, induction of oxidative stress, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with different substituents and biological activities.

    2-(4-bromophenyl)-quinazolin-4(3H)-one: A quinazoline derivative with similar structural features but different pharmacological properties.

Uniqueness

6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of multiple nitro groups, which significantly influence its chemical reactivity and biological properties. The specific substitution pattern and the isoquinoline core structure contribute to its distinct characteristics compared to other similar compounds.

Properties

Molecular Formula

C18H8N4O8

Molecular Weight

408.3 g/mol

IUPAC Name

6,7-dinitro-2-(3-nitrophenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H8N4O8/c23-17-11-4-6-13(21(27)28)16-14(22(29)30)7-5-12(15(11)16)18(24)19(17)9-2-1-3-10(8-9)20(25)26/h1-8H

InChI Key

UDGKIJISZFDPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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